5-Bromo-4,6-dichloro-2-methoxypyrimidine
Description
General Significance of Pyrimidine (B1678525) Derivatives in Diverse Scientific Fields
The pyrimidine nucleus, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of many vital biomolecules. This prevalence in nature has inspired chemists to synthesize a myriad of pyrimidine derivatives, leading to profound impacts across various scientific disciplines. researchgate.net
Pyrimidine derivatives are a cornerstone of modern medicinal chemistry, with their scaffolds appearing in a wide range of pharmaceuticals. gsconlinepress.commdpi.comnih.gov Their ability to interact with various biological targets has led to the development of drugs with diverse therapeutic applications, including anticancer, antiviral, antibacterial, and anti-inflammatory agents. gsconlinepress.comnih.govtandfonline.com The structural similarity of pyrimidines to the nucleobases (cytosine, thymine, and uracil) allows them to act as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting the proliferation of cancer cells and viruses. researchgate.netwikipedia.org For instance, the well-known anticancer drug 5-fluorouracil (B62378) is a pyrimidine analog. researchgate.netjacsdirectory.com Furthermore, the pyrimidine ring's physicochemical properties make it a versatile scaffold for designing drugs that can target a wide array of enzymes and receptors. gsconlinepress.com
Table 1: Examples of Medicinally Important Pyrimidine Derivatives
| Drug Name | Therapeutic Application |
|---|---|
| Zidovudine | Antiviral (HIV) nih.govresearchgate.net |
| Imatinib | Anticancer tandfonline.com |
| Rosuvastatin | Cardiovascular tandfonline.com |
| Trimethoprim | Antibacterial jacsdirectory.com |
The influence of pyrimidine derivatives extends into the realm of agrochemicals, where they form the basis of many effective fungicides, herbicides, and insecticides. frontiersin.org Several commercial fungicides, such as Pyrimethanil and Fenarimol, are based on the pyrimidine structure and are used to control a variety of plant fungal diseases. frontiersin.org The development of pyrimidine-based herbicides has also been a significant area of research, with some derivatives showing potent activity against unwanted plant growth in various crops. google.comwipo.intepa.gov The structural versatility of the pyrimidine ring allows for fine-tuning of its biological activity to target specific pests and pathogens while minimizing harm to crops and the environment. frontiersin.org
Beyond the life sciences, pyrimidine derivatives have found applications in materials science and other industrial sectors. Certain pyrimidine-containing compounds exhibit interesting photophysical properties, such as fluorescence, making them suitable for use as fluorescent probes and in the development of organic light-emitting diodes (OLEDs). researchgate.net Their unique electronic and structural characteristics have also led to their investigation in the context of creating novel materials with specific optical and electronic properties. researchgate.net Furthermore, pyrimidines serve as intermediates in the synthesis of various industrial chemicals. growingscience.com
Strategic Importance of Halogenated Pyrimidines as Versatile Synthetic Intermediates
Halogenated heterocycles, including halogenated pyrimidines, are of paramount importance in organic synthesis. nih.gov The presence of halogen atoms on the pyrimidine ring significantly enhances its utility as a synthetic intermediate. These halogen substituents act as reactive handles, enabling a wide range of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. nih.govresearchgate.net
The introduction of halogen atoms alters the electronic properties of the pyrimidine ring, making it more susceptible to nucleophilic substitution reactions. acs.orgbhu.ac.in This reactivity allows for the regioselective introduction of various functional groups, providing a modular approach to the synthesis of complex pyrimidine derivatives. organic-chemistry.org The differential reactivity of various halogens (e.g., iodine, bromine, chlorine) can be exploited for sequential and site-selective modifications, further expanding the synthetic possibilities. rsc.org
For instance, 5-bromo-2,4-dichloropyrimidine (B17362) is a key starting material for synthesizing positive allosteric modulators for GABA-B receptors. sigmaaldrich.com The strategic placement of halogen atoms on the pyrimidine core provides a powerful tool for medicinal chemists and materials scientists to construct novel molecules with tailored properties. rsc.org
Contextualizing 5-Bromo-4,6-dichloro-2-methoxypyrimidine within Advanced Pyrimidine Synthesis
This compound is a highly functionalized pyrimidine derivative that embodies the strategic importance of halogenated intermediates. With three reactive sites—a bromine atom at the 5-position and two chlorine atoms at the 4- and 6-positions—this compound serves as a versatile platform for the synthesis of complex, polysubstituted pyrimidines. The methoxy (B1213986) group at the 2-position further influences the reactivity of the ring and provides an additional point for potential modification.
The synthesis of such a molecule typically involves a multi-step process starting from simpler pyrimidine precursors. For example, the preparation can involve the chlorination of a dihydroxypyrimidine derivative, followed by bromination. google.com The presence of multiple halogen atoms allows for selective and sequential reactions. For example, the chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic substitution, while the bromine at the 5-position is well-suited for palladium-catalyzed cross-coupling reactions. This differential reactivity is a key feature that makes this compound a valuable intermediate in the construction of diverse molecular architectures with potential applications in medicinal chemistry and other fields.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H3BrCl2N2O |
|---|---|
Molecular Weight |
257.90 g/mol |
IUPAC Name |
5-bromo-4,6-dichloro-2-methoxypyrimidine |
InChI |
InChI=1S/C5H3BrCl2N2O/c1-11-5-9-3(7)2(6)4(8)10-5/h1H3 |
InChI Key |
IXARBUHRUMMZNC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C(=N1)Cl)Br)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 4,6 Dichloro 2 Methoxypyrimidine and Analogous Pyrimidine Derivatives
Precursor-Based Synthetic Routes
The construction of the 5-bromo-4,6-dichloro-2-methoxypyrimidine molecule typically begins with a pyrimidine (B1678525) scaffold, which is then functionalized through a series of bromination, chlorination, and methoxylation reactions.
Bromination and Chlorination of Pyrimidine Derivatives
The introduction of bromine and chlorine atoms onto the pyrimidine ring is a critical step in the synthesis. The reactivity of the pyrimidine ring towards electrophilic substitution is influenced by the existing substituents. For instance, the presence of electron-donating groups can activate the ring, while electron-withdrawing groups can deactivate it. youtube.com
One common strategy involves the direct halogenation of a pyrimidine precursor. For example, a pyrimidine derivative can undergo bromination at the 5-position using reagents like N-bromosuccinimide (NBS) or bromine (Br₂). Subsequent chlorination at the 4- and 6-positions can be achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃). prepchem.com The reaction conditions, including temperature and solvent, are crucial for controlling the regioselectivity of the halogenation.
A specific example is the synthesis of 5-bromo-2,4-dichloropyrimidine (B17362) from 5-bromouracil (B15302). In this process, 5-bromouracil is heated at reflux with phosphorus oxychloride, with or without the presence of a tertiary amine like N,N-dimethylaniline, to yield the desired dichlorinated product. prepchem.comjocpr.com The reaction with POCl₃ can be lengthy, sometimes requiring several days of reflux to achieve a good yield. prepchem.com
It is important to note that the reactivity of halogens differs, with chlorination being generally less selective than bromination. youtube.comyoutube.com This difference in reactivity can be exploited to achieve selective halogenation at different positions of the pyrimidine ring.
Chlorination of Dihydroxypyrimidine Intermediates
An alternative and often high-yielding route to dichloropyrimidines involves the chlorination of dihydroxypyrimidine intermediates. A series of 5-substituted 2-amino-4,6-dihydroxypyrimidines can be synthesized through the condensation of corresponding monosubstituted malonic acid diesters with guanidine. nih.gov
These dihydroxy intermediates are then converted to their dichloro analogs. A significant challenge in this step can be the isolation of the final product in high yields. To address this, a modified procedure utilizing the Vilsmeier-Haack-Arnold reagent has been developed. This method, followed by the immediate deprotection of the (dimethylamino)methylene protecting groups, has proven effective in producing 5-substituted 2-amino-4,6-dichloropyrimidines in high yields. nih.gov
For the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207), an important intermediate for the drug Macitentan, a similar strategy is employed. The process starts with the cyclization of 2-(4-bromophenyl)-malonic acid-1,3-dimethyl ester with formamidine (B1211174) hydrochloride to form 5-(4-bromophenyl)-4,6-dihydroxypyrimidine. This intermediate is then chlorinated to give the final product. google.comatlantis-press.com
Introduction of the Methoxy (B1213986) Moiety via Alkylation Strategies
The final step in the synthesis of this compound is the introduction of the methoxy group. This is typically achieved through a nucleophilic substitution reaction where a methoxide (B1231860) source displaces a suitable leaving group, often a halogen, at the 2-position of the pyrimidine ring.
Alkylation strategies are commonly employed for this transformation. For instance, reacting a 2-chloropyrimidine (B141910) derivative with sodium methoxide in methanol (B129727) can introduce the methoxy group. jocpr.com Another approach involves the use of methoxymethyl chloride (MOMCl) as an alkylating agent. nih.gov The choice of the alkylating agent and reaction conditions can influence the regioselectivity of the methoxylation, especially in pyrimidine systems with multiple potential reaction sites.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
To improve the efficiency and cost-effectiveness of the synthesis, optimization of reaction conditions is paramount. This includes the careful selection of catalysts and solvents.
Catalyst Systems and Their Influence on Reaction Pathways
Catalysts play a pivotal role in directing the course of pyrimidine synthesis and functionalization, often enhancing reaction rates and improving selectivity.
Solid Acid Catalysis : In the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine, solid acid catalysts have been utilized in the initial esterification of p-bromophenylacetic acid. google.com This approach offers advantages over traditional catalysts like concentrated sulfuric acid or thionyl chloride, as the solid catalyst can be more easily recovered and recycled, reducing waste and production costs. google.com
Palladium Catalysts : Palladium-catalyzed cross-coupling reactions are versatile tools in organic synthesis and have been applied to the functionalization of pyrimidines. For example, palladium catalysts like Pd(OAc)₂ with ligands such as Xantphos can be used for C-N bond formation in the synthesis of substituted pyrimidines. rsc.org These catalysts are particularly useful for creating complex molecular architectures.
Other Metal Catalysts : Iron catalysts, prepared in situ, have been shown to be effective for the modular synthesis of various pyrimidine derivatives from ketones, aldehydes, or esters and amidines. acs.org Copper-catalyzed reactions have also been employed for the synthesis of pyrimidones from terminal alkynes, CO₂, and amidine hydrochlorides. mdpi.com Nanocatalysts, such as cobalt ferrite (B1171679) nanoparticles (CoFe₂O₄-NPs), have demonstrated high efficiency in the Biginelli reaction for synthesizing tetrahydropyrimidines. mdpi.com
Solvent Selection and Its Impact on Reaction Efficiency
The choice of solvent can significantly influence reaction rates, yields, and even the course of a reaction.
In the synthesis of pyrimidine derivatives, a range of solvents has been explored. For instance, in the oxidative coupling of phenylpropanoids to form dihydrobenzofuran neolignans, acetonitrile (B52724) was found to provide a good balance between conversion and selectivity and is considered a "greener" alternative to solvents like dichloromethane (B109758) and benzene. scielo.br
Temperature and Pressure Control in Reaction Optimization
The precise control of temperature is a critical parameter in the synthesis of halogenated pyrimidines, directly influencing reaction rate, product yield, and purity by minimizing side reactions. The chlorination of pyrimidine precursors, often an exothermic process, requires careful temperature management.
For instance, in the synthesis of 5-Bromo-2,4-dichloropyrimidine from 5-bromouracil, the reaction mixture is heated, and phosphorus oxychloride is added dropwise at a controlled temperature of 40°C. jocpr.com A similar level of control is documented in the industrial-scale preparation of 5-methoxy-4,6-dichloropyrimidine, where reactants are added over 0.5 to 1.5 hours while maintaining an internal temperature between 80-95°C. Following the addition, the reaction is brought to reflux at 110-120°C for several hours to ensure completion. google.com Another patented process for the same compound specifies maintaining a temperature of 65°C for 1.5 hours. google.com These examples underscore that the optimal temperature profile is highly dependent on the specific reagents, substrates, and scale of the reaction.
Conversely, pressure control is less critical during the primary reaction phase but becomes vital during the purification stages. Distillation under reduced pressure is frequently employed to isolate the final product from the reaction mixture. This technique allows for distillation at lower temperatures, which is crucial for preventing the thermal degradation of heat-sensitive chlorinated pyrimidines. Patented procedures specify vacuum conditions, such as a vapor pressure not exceeding 0.2 MPa or a controlled pressure of 5 KPa, to efficiently separate the product while preserving its integrity. google.comchemicalbook.com
The following table summarizes temperature parameters from various synthetic procedures for related dichloropyrimidine compounds.
| Compound | Reagents | Temperature Profile | Reference |
| 5-Bromo-2,4-dichloropyrimidine | 5-bromouracil, POCl₃, N,N-Dimethylaniline | 40°C during addition | jocpr.com |
| 4,6-Dichloropyrimidine | 4,6-dihydroxypyrimidine, POCl₃ | Reflux at 130°C | chemicalbook.com |
| 5-Methoxy-4,6-dichloropyrimidine | 4,6-dihydroxy-5-methoxypyrimidine sodium, PCl₃ | 80-95°C during addition; 110-120°C for reflux | google.com |
| 4,6-Dichloropyrimidine | 4,6-dihydroxypyrimidine, Phosgene, Pyridine (B92270) | Controlled at 50°C | google.com |
Reaction Time Parameters and Kinetic Considerations
Reaction time is another fundamental variable that must be optimized to maximize product yield and throughput while minimizing the formation of impurities from side reactions or product degradation. The optimal duration for the synthesis of dichloropyrimidines can vary significantly, from under an hour to several days, depending on the reactivity of the substrate, the potency of the reagents, and the reaction temperature.
For example, the chlorination of uracil (B121893) with phosphorus trichloride (B1173362) and xylene amine at 130°C requires a reflux time of approximately 45 minutes. chemicalbook.com In contrast, the synthesis of 5-Bromo-2,4-dichloropyrimidine at a lower temperature of 40°C extends the reaction time to 6 hours. jocpr.com Some procedures for related pyrimidines report even longer times, up to 96 hours, to achieve high conversion. growingscience.com
Reaction Time for Dichloropyrimidine Synthesis
| Product | Conditions | Reaction Time | Reference |
|---|---|---|---|
| 5-Bromo-2,4-dichloropyrimidine | 40°C | 6 hours | jocpr.com |
| 5-Methoxy-4,6-dichloropyrimidine | 110-120°C | 4 hours (after 0.5-1.5h addition) | google.com |
| 4,6-Dichloropyrimidine | 130°C | ~45 minutes | chemicalbook.com |
From a kinetic standpoint, the synthesis of dichloropyrimidines often involves nucleophilic aromatic substitution (SNAr) reactions. The regioselectivity and rate of these reactions are highly sensitive to the electronic properties of the pyrimidine ring. Quantum mechanics (QM) analyses of SNAr reactions on 2,4-dichloropyrimidine (B19661) derivatives show that electron-donating groups on the ring can significantly alter the LUMO (Lowest Unoccupied Molecular Orbital) distribution at the C-2 and C-4 positions. wuxiapptec.com This directly impacts the transition state energies for nucleophilic attack at each position, thereby governing the kinetic and thermodynamic favorability of the reaction pathways. wuxiapptec.com Precise control over reaction time is therefore essential to favor the desired kinetic product, and reactions are typically monitored using techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to determine the point of optimal conversion. chemicalbook.com
Advanced Synthetic Approaches and Process Intensification
Modern chemical manufacturing increasingly focuses on process intensification (PI), which involves developing innovative technologies to achieve dramatic improvements in processing efficiency, safety, and sustainability. mdpi.comresearchgate.net This paradigm shift is evident in the synthesis of complex molecules like this compound.
Continuous Flow Synthesis Techniques
Continuous flow chemistry has emerged as a powerful tool for process intensification in pharmaceutical synthesis. pharmasalmanac.commdpi.com By performing reactions in microreactors or coiled tubing, this technique offers superior control over reaction parameters like temperature, pressure, and mixing, which is often difficult to achieve in traditional batch reactors. pharmasalmanac.com The high surface-area-to-volume ratio of flow reactors enables extremely efficient heat transfer, allowing for the safe execution of highly exothermic reactions that would be hazardous on a large scale in batch mode. pharmasalmanac.com
For pyrimidine synthesis, flow chemistry has been shown to dramatically decrease reaction times and improve regioselectivity. vapourtec.com The synthesis of fused pyrimidinones (B12756618) using a continuous-flow retro-Diels-Alder reaction highlights the ability to rapidly screen conditions and shorten synthesis times significantly. researchgate.net While a specific flow synthesis for this compound is not widely published, the successful application of this technology to other complex pyrimidine-based active pharmaceutical ingredients, such as Imatinib, demonstrates its viability. nih.gov The benefits of enhanced safety, higher reproducibility, improved yield, and simplified scale-up make continuous flow a highly attractive approach for the industrial production of halogenated pyrimidines. pharmasalmanac.comvapourtec.com
Utilization of Alternative Chlorinating Reagents
The traditional chlorination of dihydroxypyrimidines heavily relies on reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). jocpr.comgoogle.com While effective, these reagents generate significant phosphorus-containing waste streams and can be hazardous to handle. Research into alternative chlorinating agents aims to develop safer, more environmentally friendly, and efficient processes.
One prominent alternative is the Vilsmeier-Haack reagent , typically generated in situ from phosphorus oxychloride and an amide like N,N-dimethylformamide (DMF). wikipedia.orgwikipedia.org This reagent can effectively convert dihydroxypyrimidines to their dichloro derivatives. mdpi.com Innovations in this area include the development of greener methods to synthesize the Vilsmeier reagent itself, avoiding toxic precursors like POCl₃ altogether by using reagents such as phthaloyl dichloride. scirp.org
Other alternative systems that have been successfully employed include:
Thionyl chloride (SOCl₂) , often used with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) and bis(trichloromethyl) carbonate (BTC). chemicalbook.com
Phosgene (COCl₂) , which, when used with a pyridine catalyst, offers a route that avoids phosphorus byproducts, although it introduces its own significant handling challenges. google.com
Diazotization-chlorination , a multi-step sequence involving sodium nitrite (B80452) (NaNO₂) and a copper catalyst like cuprous chloride (CuCl), provides a completely different pathway to introduce chlorine atoms onto the pyrimidine ring. chemicalbook.com
Alternative Chlorinating Systems for Pyrimidine Synthesis
| Reagent System | Precursor Type | Key Advantages | Reference |
|---|---|---|---|
| Vilsmeier-Haack Reagent | Dihydroxypyrimidine | Well-established, versatile | wikipedia.orgmdpi.com |
| Thionyl Chloride / DMAP / BTC | Dihydroxypyrimidine | Alternative to phosphorus reagents | chemicalbook.com |
| Phosgene / Pyridine | Dihydroxypyrimidine | Avoids phosphorus byproducts | google.com |
Industrial Scale-Up Considerations and Efficiency Improvements
The transition from a laboratory-scale synthesis to robust industrial production requires careful consideration of safety, cost, efficiency, and environmental impact. Process intensification provides a framework for these improvements. aiche.org For the synthesis of this compound and its analogs, key considerations include maximizing yield, minimizing waste, and ensuring process safety.
Efficiency is paramount, and achieving high yields (often greater than 85-95%) is a critical factor for economic viability, as demonstrated in several optimized industrial processes for dichloropyrimidines. chemicalbook.comgoogle.com This is achieved through the precise control of reaction conditions as detailed previously. Furthermore, process efficiency is enhanced by designing routes that are short and minimize the number of unit operations.
The choice of reagents has a significant impact on the industrial scale-up. Moving away from hazardous and waste-generating reagents like POCl₃ towards catalytic systems or reagents that produce cleaner byproducts is a key goal. google.com The ability to recycle solvents and valuable byproducts, as mentioned in several patents, is another crucial element for improving the cost-effectiveness and environmental footprint of the manufacturing process. google.com
Finally, the adoption of advanced manufacturing technologies like continuous flow processing represents a major step forward in industrial production. By reducing reactor volumes, improving safety profiles, and enabling seamless integration of reaction and purification steps, flow chemistry directly addresses the core goals of process intensification: creating cheaper, safer, and more sustainable chemical manufacturing processes. researchgate.netpharmasalmanac.com
Chemical Reactivity and Derivatization Strategies of 5 Bromo 4,6 Dichloro 2 Methoxypyrimidine
Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Core
The electron-deficient nature of the pyrimidine ring, exacerbated by the presence of three halogen substituents, renders 5-Bromo-4,6-dichloro-2-methoxypyrimidine highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the sequential and often selective introduction of a wide range of functional groups.
Selective Halogen Displacement (Bromine and Chlorine)
The pyrimidine ring is adorned with three halogen atoms at positions 4, 5, and 6, each exhibiting differential reactivity towards nucleophilic attack. The chlorine atoms at the C4 and C6 positions are significantly more activated towards displacement than the bromine atom at C5. This is due to the stronger electron-withdrawing effect of the adjacent nitrogen atoms on the C4 and C6 positions. Consequently, nucleophiles will preferentially attack these sites.
In many halogenated heterocyclic systems, the order of reactivity for displacement is I > Br > Cl > F. However, in the context of SNAr on electron-deficient rings like pyrimidine, the leaving group's ability to stabilize a negative charge and the activation of the carbon center by adjacent heteroatoms are crucial. The chlorine atoms at C4 and C6 are positioned para and ortho to the ring nitrogens, respectively, which strongly stabilizes the Meisenheimer complex intermediate formed during nucleophilic attack, thereby facilitating the displacement of the chloride ions. The bromine at C5 is less activated, making it a suitable handle for subsequent cross-coupling reactions after the more labile chloro groups have been substituted.
Functionalization at Specific Positions (C4, C6, C2, C5)
The inherent electronic properties of the substituted pyrimidine ring allow for a high degree of control over the regioselectivity of functionalization:
C4 and C6 Positions: These positions are the most electrophilic and are readily functionalized by a variety of nucleophiles. The substitution can often be performed sequentially. The introduction of a nucleophile at C4 can influence the reactivity of the C6 position, and vice-versa, sometimes allowing for selective monosubstitution under controlled conditions (e.g., lower temperatures, use of a less reactive nucleophile, or stoichiometric control of the nucleophile).
C5 Position: The bromine atom at the C5 position is the least reactive towards nucleophilic substitution. This inertness allows it to be preserved during the initial functionalization of the C4 and C6 positions. The C5-bromo moiety is an excellent handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions.
Reactivity with Diverse Nucleophiles (e.g., Amines, Thiols, Alkoxides, Cyanide)
The electrophilic nature of the C4 and C6 positions allows for their reaction with a broad spectrum of nucleophiles:
Amines: The reaction of 4,6-dichloropyrimidines with amines is a well-established method for the synthesis of aminopyrimidines. Studies on analogous systems, such as 4,6-dichloropyrimidine, have shown that monoamination can be achieved without a catalyst. nih.gov The reaction of this compound with primary or secondary amines is expected to proceed selectively at the C4 or C6 position. Steric hindrance on the incoming amine can influence the rate and yield of the reaction. nih.gov
Thiols: Thiolates are potent nucleophiles and readily displace the chloro groups at C4 and C6 to form thioethers. These reactions typically proceed under basic conditions to generate the thiolate anion.
Alkoxides: Alkoxides, such as sodium methoxide (B1231860) or ethoxide, can displace the chlorine atoms to yield the corresponding di-alkoxy derivatives. The existing methoxy (B1213986) group at C2 may influence the reaction rate but is unlikely to be displaced under standard conditions.
Cyanide: The displacement of chloro groups with a cyanide source, such as sodium or potassium cyanide, can be used to introduce a nitrile functionality. nih.gov This reaction often requires a catalyst or harsher conditions compared to amination or thiolation. nih.gov
The table below summarizes the expected reactivity with various nucleophiles.
| Nucleophile | Position(s) of Reaction | Expected Product Type |
| Amines (R-NH₂) | C4 and/or C6 | 4/6-Amino-5-bromo-6/4-chloro-2-methoxypyrimidine |
| Thiols (R-SH) | C4 and/or C6 | 4/6-Thioether-5-bromo-6/4-chloro-2-methoxypyrimidine |
| Alkoxides (R-O⁻) | C4 and/or C6 | 4/6-Alkoxy-5-bromo-6/4-chloro-2-methoxypyrimidine |
| Cyanide (CN⁻) | C4 and/or C6 | 4/6-Cyano-5-bromo-6/4-chloro-2-methoxypyrimidine |
Palladium-Catalyzed Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. The C5-bromo position of this compound is an ideal site for such transformations, typically after the C4 and C6 positions have been functionalized via nucleophilic substitution.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron species with an organohalide in the presence of a palladium catalyst and a base. libretexts.org The C-Br bond at the C5 position of the pyrimidine ring is well-suited for this reaction.
Research on structurally similar compounds like 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has demonstrated successful Suzuki coupling with various arylboronic acids. mdpi.com Optimized conditions often involve a Pd(0) catalyst, such as Pd(PPh₃)₄, a base like K₃PO₄, and an aprotic solvent like 1,4-dioxane (B91453) at elevated temperatures. mdpi.com It is anticipated that this compound would undergo Suzuki-Miyaura coupling under similar conditions, allowing for the introduction of aryl, heteroaryl, or vinyl groups at the C5 position. The general catalytic cycle involves oxidative addition of the palladium catalyst to the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
The table below presents typical conditions for Suzuki-Miyaura coupling based on related pyrimidine systems. mdpi.com
| Component | Example | Role |
| Catalyst | Pd(PPh₃)₄ | Catalyzes the cross-coupling reaction |
| Base | K₃PO₄ | Activates the organoboron species |
| Solvent | 1,4-Dioxane | Solubilizes reactants and facilitates the reaction |
| Temperature | 70-100 °C | Provides energy for the reaction to proceed |
Ullmann-Type Coupling Reactions
Ullmann-type reactions, which are copper-catalyzed, provide an alternative strategy for forming C-C, C-N, C-O, and C-S bonds. organic-chemistry.org The classic Ullmann condensation involves the coupling of two aryl halides in the presence of copper powder at high temperatures to form a biaryl. organic-chemistry.org More modern "Ullmann-type" reactions use a copper catalyst to couple an aryl halide with a nucleophile, such as an alcohol, amine, or thiol. organic-chemistry.org
While specific examples for this compound are not prevalent in the literature, the C5-bromo position is a potential site for Ullmann-type couplings. These reactions could be employed to introduce aryl or other functional groups, particularly in cases where Suzuki-Miyaura coupling is not effective. The mechanism generally involves the formation of an organocopper intermediate. organic-chemistry.org These reactions often require a ligand for the copper catalyst and a base.
Mechanistic Insights into Cross-Coupling Reactivity (e.g., Steric Hindrance, Electronic Effects of Substituents)
The reactivity of this compound in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, is governed by a combination of steric and electronic factors. The general mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex, beginning with the formation of a Pd(0) species. mdpi.com This is followed by oxidative addition, transmetalation, and reductive elimination to yield the coupled product. nih.gov The regioselectivity and efficiency of these steps are significantly influenced by the substituents on the pyrimidine ring.
Electronic Effects: The pyrimidine ring is inherently electron-deficient, which generally facilitates oxidative addition, the rate-determining step in many cross-coupling reactions. nih.gov The two chlorine atoms at positions 4 and 6, and the bromine atom at position 5, are electron-withdrawing groups that further increase the electrophilicity of the corresponding carbon atoms. The methoxy group at position 2, being an electron-donating group, can modulate the electronic properties of the ring. In Suzuki-Miyaura reactions of substituted pyrimidines, electron-rich boronic acids have been observed to produce good yields of the coupled products. mdpi.com
Steric Hindrance: The steric environment around the palladium catalyst and the substituents on the pyrimidine ring play a crucial role in the reaction's outcome. Bulky ligands on the palladium catalyst can influence the selectivity and efficiency of the coupling reaction. nih.gov In the case of this compound, the chlorine atoms at positions 4 and 6, flanking the bromine atom at position 5, create a sterically hindered environment. This steric hindrance can affect the approach of the palladium catalyst and the subsequent steps of the catalytic cycle. For instance, in the cross-coupling of 3,4,5-tribromo-2,6-dimethylpyridine, steric impediment was found to overcome the electronic effects, influencing the site of coupling. nih.govnih.gov
Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to analyze the reactivity and electronic structure of substituted pyrimidines, providing insights into their reactivity descriptors. mdpi.comresearchgate.net These studies can help in understanding the relationship between the structure and reactivity of compounds like this compound in cross-coupling reactions.
Strategies for Enhancing Cross-Coupling Efficiency (e.g., Ligand Design, Microwave Assistance, Precursor Modification)
Several strategies can be employed to enhance the efficiency of cross-coupling reactions involving this compound, including the use of specialized ligands, microwave irradiation, and modification of the reaction precursors.
Ligand Design: The choice of ligand coordinated to the palladium catalyst is critical for the success of cross-coupling reactions. Different ligands can influence the catalyst's stability, activity, and selectivity. For Suzuki-Miyaura reactions, various phosphine-based ligands have been investigated. An automated, droplet-flow microfluidic system has been used to optimize Suzuki-Miyaura cross-coupling reactions by screening different palladacycles and ligands. nih.gov This high-throughput screening can identify the optimal catalytic system for a specific substrate, considering factors like temperature, reaction time, and catalyst loading. nih.gov For instance, in the coupling of 2,4-dichloropyrimidines, tris(dibenzylideneacetone)palladium(0) (Pd2dba3) was found to be less effective, while its adduct with chloroform (B151607) in the presence of a suitable ligand showed better results. mdpi.com The selection of the ligand can even switch the regioselectivity of the reaction, as seen in the arylation of 4-bromopyrazol-5-yl triflates. nih.gov
Microwave Assistance: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reaction rates and improve yields in cross-coupling reactions. mdpi.comscispace.com Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in shorter reaction times and cleaner product formation compared to conventional heating methods. mdpi.comscispace.comnih.gov For the Suzuki coupling of 2,4-dichloropyrimidines, a microwave-assisted procedure led to a very efficient and straightforward synthesis of C4-substituted pyrimidines with short reaction times and low catalyst loading. mdpi.com This technique has been successfully applied to the synthesis of various heterocyclic compounds, including pyrimidine derivatives. scispace.combeilstein-journals.orgresearchgate.net
Precursor Modification: Modification of the reaction precursors can also enhance cross-coupling efficiency. For example, the use of boronic acid pinacol (B44631) esters instead of boronic acids can sometimes lead to better results. nih.gov The choice of the base and solvent system is also crucial for the optimization of the reaction conditions. mdpi.com
| Strategy | Parameter | Observation | Reference |
|---|---|---|---|
| Ligand Design | Ligand Type | Dialkylbiarylphosphine ligands show preference over other ligands in certain cases. | nih.gov |
| Ligand Equivalents | Excess ligand can sometimes decrease the reaction yield. | nih.gov | |
| Microwave Assistance | Reaction Time | Significantly reduced reaction times (e.g., 15 minutes). | mdpi.com |
| Catalyst Loading | Allows for lower catalyst loading (e.g., 0.5 mol%). | mdpi.com | |
| Precursor Modification | Boron Reagent | Boronic acid pinacol esters can be effective coupling partners. | nih.gov |
| Base and Solvent | K3PO4 and 1,4-dioxane have been found to be an effective combination. | mdpi.com |
Other Significant Chemical Transformations
Oxidation and Reduction Pathways
While specific literature on the oxidation and reduction of this compound is limited, general principles of pyrimidine chemistry suggest potential transformation pathways. The presence of multiple halogen substituents and a methoxy group offers various sites for redox reactions.
Oxidation: The pyrimidine ring itself can undergo oxidation, often at the nitrogen atoms, to form N-oxides. However, the presence of electron-withdrawing halogen atoms would likely make this process more difficult. The methoxy group is a potential site for oxidation. A related compound, 5-bromo-4,6-dichloro-2-(methylsulfinyl)pyrimidine, has been reported, suggesting that the sulfur in a methylthio precursor can be oxidized. bldpharm.com This implies that if a methylthio group were present at the 2-position instead of a methoxy group, it could be oxidized to a sulfoxide (B87167) and then to a sulfone, as seen in 5-Bromo-4,6-dichloro-2-(methanesulfonylmethyl)pyrimidine.
Reduction: The chlorine and bromine atoms on the pyrimidine ring are susceptible to reduction. Catalytic hydrogenation is a common method for the dehalogenation of chloropyrimidines. nih.gov For instance, 2,4-dichloropyrimidine (B19661) can be reduced, and the conditions can be controlled to achieve selective dehalogenation. nih.gov The use of a palladium catalyst with a base like magnesium oxide or sodium hydroxide (B78521) in an aqueous alcoholic solvent has been explored for the reduction of dichloropyrimidines. nih.gov The reactivity of halogens towards reduction generally follows the trend I > Br > Cl, suggesting that the bromine at the C5 position might be more readily reduced than the chlorines at C4 and C6.
Lithium-Halogen Exchange Reactions for Further Functionalization
Lithium-halogen exchange is a powerful and widely used method for the functionalization of heterocyclic compounds. nih.gov This reaction involves the exchange of a halogen atom (typically bromine or iodine) with a lithium atom from an organolithium reagent, such as n-butyllithium (n-BuLi). The resulting lithiated intermediate is a potent nucleophile that can react with a variety of electrophiles to introduce new functional groups. nih.govharvard.edu
For this compound, the bromine atom at the C5 position is the most likely site for lithium-halogen exchange due to the higher reactivity of the C-Br bond compared to the C-Cl bond in such reactions. harvard.eduresearchgate.net The reaction is typically carried out at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF) to prevent side reactions. nih.gov
The generated 5-lithio-4,6-dichloro-2-methoxypyrimidine can then be trapped with various electrophiles to introduce a wide range of substituents at the C5 position. Examples of electrophiles include aldehydes, ketones, esters, carbon dioxide (to form a carboxylic acid), and sources of other functional groups. This strategy provides a versatile route to novel, highly functionalized pyrimidine derivatives that may not be accessible through other synthetic methods.
The efficiency of the lithium-halogen exchange can be influenced by the substituents present on the pyrimidine ring. The electron-withdrawing chlorine atoms at positions 4 and 6 would be expected to stabilize the resulting lithiated species.
| Electrophile | Functional Group Introduced at C5 |
|---|---|
| Aldehyde (R-CHO) | Secondary alcohol (-CH(OH)R) |
| Ketone (R-CO-R') | Tertiary alcohol (-C(OH)RR') |
| Carbon Dioxide (CO2) | Carboxylic acid (-COOH) |
| N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) |
| Alkyl halide (R-X) | Alkyl group (-R) |
Computational Chemistry and Advanced Spectroscopic Characterization in the Study of 5 Bromo 4,6 Dichloro 2 Methoxypyrimidine
Theoretical Investigations via Computational Chemistry
Computational chemistry serves as a powerful tool for predicting the physicochemical properties and biological activities of molecules. For pyrimidine (B1678525) derivatives, these methods are crucial in understanding their structure-function relationships.
Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like pyrimidine derivatives to predict their geometric and electronic properties.
A foundational step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process involves calculating the molecule's energy at various atomic arrangements to identify the conformation with the minimum energy. For 5-Bromo-4,6-dichloro-2-methoxypyrimidine, this would involve determining the precise bond lengths, bond angles, and dihedral angles between its constituent atoms. However, no specific studies providing these optimized parameters for the title compound are currently available.
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. For pyrimidine derivatives, a smaller HOMO-LUMO gap generally suggests higher reactivity. Specific HOMO, LUMO, and energy gap values for this compound have not been reported.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and global electrophilicity index. These descriptors help in quantifying the reactive nature of a molecule. Furthermore, the Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other chemical species. Such data is not available for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov For pyrimidine derivatives, QSAR models have been developed to predict their efficacy as anticancer, antimicrobial, or antiviral agents. nih.govresearchpublish.comjournalwjbphs.com These models are built by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with experimentally determined biological activities. A predictive QSAR model for a series of compounds including this compound would offer insights into the structural features that are important for its potential biological function, but no such specific model has been published.
Molecular Docking Simulations to Predict Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). remedypublications.comnih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. For pyrimidine derivatives, docking simulations have been used to explore their binding modes with various enzymes and receptors. remedypublications.commdpi.comnih.gov A molecular docking study of this compound would involve placing it into the active site of a target protein and calculating a "docking score" to estimate its binding affinity. The absence of such studies means that its potential interactions with biological targets remain unexplored.
Molecular Dynamics Simulations for Complex Stability and Conformational Dynamics
Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the behavior of molecules over time at an atomic level. youtube.com For this compound, MD simulations can provide critical insights into its conformational flexibility and its interaction with other molecules, which is crucial for applications in materials science and drug discovery.
Conformational Dynamics: The primary flexible bond in the this compound molecule is the C2-O bond of the methoxy (B1213986) group. MD simulations can be employed to explore the rotational dynamics around this bond, revealing the preferred orientations (conformers) of the methoxy group relative to the pyrimidine ring. These simulations would map the potential energy surface associated with this rotation, identifying low-energy, stable conformations and the energy barriers between them. Studies on similar heterocyclic systems demonstrate that even small substituent groups can have distinct conformational preferences that influence molecular packing and intermolecular interactions. mdpi.com
Complex Stability: When studying the potential of this compound to act as a ligand, MD simulations are invaluable for assessing the stability of its complexes with target proteins or other host molecules. mdpi.com By simulating the ligand-receptor complex in a solvated environment, researchers can calculate key metrics like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). mdpi.com A stable RMSD value over the simulation trajectory suggests that the complex remains intact, while RMSF data highlights the flexibility of different parts of the molecule and its binding partner. mdpi.com Furthermore, free energy calculations derived from MD simulations can quantify the binding affinity, providing a theoretical measure of the complex's stability. nih.gov
Advanced Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution.
¹H NMR: The ¹H NMR spectrum of this compound is expected to be simple, exhibiting a single resonance signal. This signal would correspond to the three equivalent protons of the methoxy (-OCH₃) group. Based on data for similar methoxy-substituted pyrimidines, this singlet would likely appear in the range of δ 3.8–4.2 ppm.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. For this compound, five distinct signals are anticipated, one for each of the five carbon atoms in the molecule, as they are in unique chemical environments.
C2, C4, C6: These carbons are directly bonded to electronegative atoms (N, Cl, O) and are expected to be significantly deshielded, appearing at the downfield end of the spectrum (typically δ 150-170 ppm).
C5: The carbon atom bearing the bromine (C5) would appear at a chemical shift influenced by the halogen's electronegativity and heavy atom effect.
Methoxy Carbon: The carbon of the -OCH₃ group is expected to resonate in the aliphatic region, typically around δ 55-60 ppm. beilstein-journals.org
2D-NMR: Two-dimensional NMR techniques are crucial for unambiguous assignment of ¹H and ¹³C signals, especially in more complex molecules.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): An HSQC or HMQC spectrum would show a correlation peak between the methoxy protons and the methoxy carbon, confirming their direct connection.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would reveal correlations between protons and carbons separated by two or three bonds. For this molecule, a key correlation would be observed between the methoxy protons and the C2 carbon of the pyrimidine ring, definitively assigning the C2 signal and confirming the position of the methoxy group.
Interactive Table: Predicted NMR Data for this compound
| Atom | Spectrum | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| -OCH ₃ | ¹H NMR | 3.8 - 4.2 | Singlet (s) | Integral of 3H |
| C 2 | ¹³C NMR | 160 - 170 | Singlet | Attached to O and two N atoms |
| C 4/C6 | ¹³C NMR | 155 - 165 | Singlet | Attached to N and Cl atoms |
| C 5 | ¹³C NMR | 100 - 115 | Singlet | Attached to Br atom |
| -OC H₃ | ¹³C NMR | 55 - 60 | Singlet | Methoxy carbon |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. The molecular formula for this compound is C₅H₃BrCl₂N₂O.
Molecular Ion Peak: The key feature in the mass spectrum would be the molecular ion peak cluster (M⁺). Due to the presence of bromine and chlorine, this peak will exhibit a highly characteristic isotopic pattern.
Bromine Isotopes: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.
Chlorine Isotopes: Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance.
The combination of two chlorine atoms and one bromine atom results in a complex and distinctive pattern of peaks for the molecular ion, which is a powerful diagnostic tool for confirming the presence of these halogens. The most abundant peak in this cluster would correspond to the ion containing ⁷⁹Br and two ³⁵Cl atoms.
Fragmentation Analysis: The molecule is expected to fragment in a predictable manner under electron ionization (EI) conditions. Common fragmentation pathways would likely include:
Loss of a methyl radical (•CH₃) from the methoxy group to give an [M-15]⁺ ion.
Loss of a methoxy radical (•OCH₃) to give an [M-31]⁺ ion.
Loss of a chlorine radical (•Cl) to give an [M-35]⁺ ion.
Loss of a bromine radical (•Br) to give an [M-79]⁺ or [M-81]⁺ ion.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. The vibrational modes of substituted pyrimidines are well-characterized. ias.ac.inacs.org
Key Vibrational Modes:
C-H Vibrations: Stretching and bending vibrations of the methyl C-H bonds in the methoxy group are expected around 2950-2850 cm⁻¹ and 1450 cm⁻¹, respectively.
Pyrimidine Ring Vibrations: The C=C and C=N stretching vibrations of the aromatic pyrimidine ring typically appear in the 1600-1400 cm⁻¹ region. ias.ac.in These bands are often sensitive to the nature and position of substituents.
C-O Stretching: The asymmetric and symmetric C-O-C stretching vibrations of the methoxy group are expected to produce strong bands in the 1250-1050 cm⁻¹ region.
C-Cl Stretching: The C-Cl stretching vibrations for chloro-pyrimidines typically occur in the 850-600 cm⁻¹ region.
C-Br Stretching: The C-Br stretching vibration is expected at a lower frequency, generally in the 600-500 cm⁻¹ range.
Interactive Table: Expected IR/Raman Bands for this compound
| Wavenumber Range (cm⁻¹) | Assignment | Type of Vibration |
| 2950 - 2850 | C-H (methyl) | Stretching |
| 1600 - 1400 | C=C, C=N (ring) | Stretching |
| 1250 - 1050 | C-O-C (ether) | Stretching |
| 850 - 600 | C-Cl | Stretching |
| 600 - 500 | C-Br | Stretching |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. For pyrimidine and its derivatives, two main types of electronic transitions are observed. rsc.org
π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands in the far-UV region (around 200-280 nm).
n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the lone pairs on the nitrogen atoms) to a π* antibonding orbital. These are lower-energy transitions and result in weaker absorption bands at longer wavelengths, often above 280 nm.
The presence of substituents like halogens and the methoxy group can shift the position and intensity of these absorption bands (a chromophoric effect). Halogenation is known to cause a red-shift (a shift to longer wavelengths) in the absorption bands of pyrimidine. rsc.orgrsc.org
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While the specific crystal structure for this compound is not available in the provided search results, the structure of the closely related compound 4,6-dichloro-5-methoxypyrimidine has been reported and provides a strong basis for structural inference. iucr.orgresearchgate.net
For 4,6-dichloro-5-methoxypyrimidine, the pyrimidine ring is nearly planar. iucr.orgresearchgate.net The carbon atom of the methoxy group, however, deviates significantly from this plane. iucr.orgresearchgate.net In the crystal structure, the molecules are linked into a three-dimensional framework by short chlorine-nitrogen intermolecular contacts. iucr.orgresearchgate.net
Introducing a bromine atom at the C5 position would be expected to have several effects:
Molecular Geometry: It would likely cause minor distortions in the pyrimidine ring bond angles and lengths due to steric and electronic effects.
Crystal Packing: The larger size of the bromine atom compared to a hydrogen atom would alter the way molecules pack in the crystal lattice, potentially leading to different intermolecular contacts and a different space group and unit cell dimensions. Halogen bonding involving the bromine atom could become a significant feature in the crystal packing.
Bond Lengths and Angles
The precise bond lengths and angles of this compound have not been experimentally determined or computationally modeled in available research. However, based on the analysis of similar pyrimidine derivatives, it is possible to predict the expected ranges for these parameters. The pyrimidine ring is an aromatic heterocycle, and its geometry is influenced by the nature and position of its substituents. The presence of electronegative chlorine and bromine atoms, along with the methoxy group, would modulate the electron distribution within the ring, thereby affecting the bond lengths and angles.
For instance, the C-Cl and C-Br bonds would exhibit lengths typical for such bonds on an aromatic ring. The C-N bonds within the pyrimidine ring will have lengths intermediate between a single and double bond due to resonance. The bond angles within the ring are expected to deviate slightly from the ideal 120° of a regular hexagon due to the presence of two nitrogen atoms and the steric and electronic effects of the substituents.
Table 1: Hypothetical Bond Lengths for this compound
| Bond | Expected Length (Å) |
| C2-N1 | Data not available |
| C2-N3 | Data not available |
| C4-C5 | Data not available |
| C5-C6 | Data not available |
| C4-Cl | Data not available |
| C6-Cl | Data not available |
| C5-Br | Data not available |
| C2-O1 | Data not available |
| O1-C7 | Data not available |
Table 2: Hypothetical Bond Angles for this compound
| Angle | Expected Angle (°) |
| N1-C2-N3 | Data not available |
| C2-N3-C4 | Data not available |
| N3-C4-C5 | Data not available |
| C4-C5-C6 | Data not available |
| C5-C6-N1 | Data not available |
| C6-N1-C2 | Data not available |
| N3-C4-Cl | Data not available |
| C5-C4-Cl | Data not available |
| N1-C6-Cl | Data not available |
| C5-C6-Cl | Data not available |
| C4-C5-Br | Data not available |
| C6-C5-Br | Data not available |
| N1-C2-O1 | Data not available |
| N3-C2-O1 | Data not available |
| C2-O1-C7 | Data not available |
Dihedral Angles and Molecular Conformation
The conformation of the methoxy group relative to the ring is of particular interest. The key dihedral angle to consider would be C(N1)-C2-O1-C7. The rotation around the C2-O1 bond would determine the orientation of the methyl group. Steric hindrance between the methyl group and the adjacent chlorine atom at the C6 position might influence the preferred conformation, likely favoring a staggered arrangement.
Table 3: Hypothetical Dihedral Angles for this compound
| Atoms (A-B-C-D) | Expected Dihedral Angle (°) |
| N1-C2-N3-C4 | Data not available |
| C2-N3-C4-C5 | Data not available |
| N3-C4-C5-C6 | Data not available |
| C4-C5-C6-N1 | Data not available |
| C5-C6-N1-C2 | Data not available |
| C6-N1-C2-N3 | Data not available |
| N3-C2-O1-C7 | Data not available |
| N1-C2-O1-C7 | Data not available |
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the solid state, or crystal packing, is dictated by a variety of intermolecular interactions. For this compound, several types of non-covalent interactions would be anticipated to play a significant role.
Halogen bonding is a prominent interaction that could be expected, involving the chlorine and bromine atoms. These halogen atoms can act as electrophilic regions (σ-holes) and interact with nucleophilic sites on adjacent molecules, such as the nitrogen atoms of the pyrimidine ring. These interactions, denoted as C-Cl···N and C-Br···N, can be highly directional and contribute significantly to the stability of the crystal lattice.
Based on a comprehensive review of available scientific literature, it is not possible to generate an article on "this compound" that strictly adheres to the provided outline. The research findings indicate that this specific compound is not a key intermediate in the synthesis of the agents and scaffolds listed in the user's request.
The specified roles are attributed to other, structurally distinct pyrimidine derivatives. For instance, the synthesis of Macitentan, a crucial example in the outline, utilizes intermediates such as 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) and 5-bromo-2-chloropyrimidine, but not this compound. Similarly, the development of the other pharmacological agents and agrochemicals mentioned in the outline could not be verifiably linked to the specified chemical compound.
Fulfilling the request under these circumstances would necessitate the fabrication of information, which would compromise the scientific accuracy and integrity of the article. Therefore, the generation of the requested article cannot be completed.
Information regarding "this compound" is currently limited in publicly accessible scientific literature and commercial databases.
While information exists for structurally similar compounds, such as those with a methyl or phenyl group in place of the methoxy group, or lacking the bromo substituent, these analogs have different chemical properties and synthetic applications. For instance, related dichloropyrimidine derivatives are noted as intermediates in the synthesis of pharmaceuticals and other chemical products. However, extrapolating this information to this compound would not be scientifically accurate without specific studies on the compound itself.
Therefore, the following sections, as requested in the article outline, cannot be populated with verified, specific data at this time.
Role As a Key Intermediate in the Synthesis of Target Compounds
Contributions to Functional Materials Science
Components in Organic Light-Emitting Diodes (OLEDs), Photovoltaic Cells, and Sensors:No evidence was found to suggest that 5-Bromo-4,6-dichloro-2-methoxypyrimidine is used as a component in the fabrication of OLEDs, photovoltaic cells, or sensors.
Further research in specialized chemical and patent literature may be required to uncover information related to the specific applications of this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Bromo-4,6-dichloro-2-methoxypyrimidine, and what key reaction parameters influence yield?
- Methodological Answer : Synthesis typically involves halogenation and methoxylation steps. Starting from pyrimidine precursors, sequential substitution reactions introduce chloro and bromo groups. For example, 4,6-dichloro-5-methoxypyrimidine (CAS 5018-38-2) can be brominated at the 5-position using brominating agents like N-bromosuccinimide (NBS) under controlled temperatures (40–60°C). Solvent choice (e.g., acetonitrile or DMF) and reaction time significantly impact yield, with acetonitrile favoring fewer byproducts . Purification via column chromatography or recrystallization from acetonitrile is recommended .
Q. Which spectroscopic techniques are most effective for characterizing substituent arrangement in this compound?
- Methodological Answer :
- NMR : H and C NMR identify methoxy (-OCH) and halogen substituents. The methoxy proton resonates at δ 3.8–4.0 ppm, while aromatic protons are deshielded due to electron-withdrawing halogens .
- XRD : Single-crystal X-ray diffraction (e.g., using SHELX software) confirms bond lengths and angles. For instance, Cl···N interactions (3.094–3.100 Å) stabilize the crystal lattice .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (MW = 268.38 g/mol) and isotopic patterns for bromine/chlorine .
Q. How does the reactivity of the bromo and chloro substituents influence further functionalization?
- Methodological Answer : The bromo group at C5 is more reactive than chloro groups in nucleophilic aromatic substitution (SNAr) due to its lower electronegativity. For example, Suzuki-Miyaura coupling with aryl boronic acids selectively replaces bromine under palladium catalysis. Chloro groups at C4 and C6 require harsher conditions (e.g., elevated temperatures or microwave irradiation) for substitution .
Advanced Research Questions
Q. What crystallographic challenges exist in determining the three-dimensional structure of this compound?
- Methodological Answer : Challenges include resolving short intermolecular interactions (e.g., Cl···N contacts at ~3.09 Å) and ensuring accurate hydrogen placement. Using SHELXL for refinement with a riding model for H-atoms (C–H = 0.93–0.96 Å) improves accuracy. High-resolution data (<1.0 Å) and twin refinement may be required for crystals with disorder .
Q. How can computational chemistry methods complement experimental data in understanding electronic properties?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) predict electron density distribution and reactive sites. Comparing computed bond lengths (e.g., C–Br = 1.89 Å) with XRD data validates models. Frontier molecular orbital (FMO) analysis identifies electrophilic regions, guiding functionalization strategies .
Q. What strategies resolve contradictions between observed reactivity and theoretical predictions?
- Methodological Answer : Discrepancies often arise from solvent effects or transition-state stabilization not captured in gas-phase calculations. Experimental validation via kinetic studies (e.g., monitoring reaction rates in polar vs. nonpolar solvents) and in situ NMR can reconcile differences. For example, unexpected regioselectivity in SNAr reactions may stem from steric hindrance in the solid state .
Q. How to address crystallization challenges leading to polymorphic forms?
- Methodological Answer : Polymorphism is mitigated by controlling solvent evaporation rates and using seed crystals. Slow evaporation of acetonitrile yields block-shaped crystals (monoclinic P2/c space group), while rapid cooling may produce needle-like forms. Differential Scanning Calorimetry (DSC) detects polymorphic transitions (e.g., melting points: 313–315 K) .
Q. What safety protocols are essential when handling hazardous intermediates during synthesis?
- Methodological Answer : Bromine and chlorinated intermediates require fume hoods, PPE (gloves, goggles), and spill kits. Waste containing halogenated byproducts must be neutralized with sodium thiosulfate before disposal. Sigma-Aldrich’s hazard guidelines (e.g., H314 for skin corrosion) should be followed for storage and handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
